molecular formula C10H10N2O3 B1614548 5-(4-Methoxyphenyl)imidazolidine-2,4-dione CAS No. 6617-78-3

5-(4-Methoxyphenyl)imidazolidine-2,4-dione

Cat. No.: B1614548
CAS No.: 6617-78-3
M. Wt: 206.2 g/mol
InChI Key: DXCSOTJUBCFLRJ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.198 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an imidazolidine-2,4-dione ring substituted with a 4-methoxyphenyl group.

Preparation Methods

The synthesis of 5-(4-Methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The yields of the product can range from 70% to 74% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-(4-Methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups .

Comparison with Similar Compounds

5-(4-Methoxyphenyl)imidazolidine-2,4-dione can be compared to other imidazolidine-2,4-dione derivatives, such as 5-ethylphenylimidazolidine-2,4-dione and 5-phenylimidazolidine-2,4-dione . These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of the 4-methoxyphenyl group in this compound imparts unique properties, such as enhanced catalytic activity and selectivity in certain reactions . This makes it distinct from its analogs and highlights its potential for specialized applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-7-4-2-6(3-5-7)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCSOTJUBCFLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295358
Record name 5-(4-methoxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6617-78-3
Record name 6617-78-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-methoxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.0 g (40 mmol) of hydantoin, 30 ml of acetic acid and 2.0 ml (40 mmol) of bromine were mixed at room temperature. The reaction mixture was then vigorously stirred at a temperature of 60° C. for 2 hours. After cooling the reaction mixture to room temperature, 8.64 g (80 mmol) of anisol was added to the reaction mixture and the reaction was further conducted at a temperature of 100° C. for 6 hours. The resulting precipitate was recovered by filtration, washed with water, and then dried to obtain 3.96 g (yield 48%) of 5-(p-methoxyphenyl)hydantoin.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.64 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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